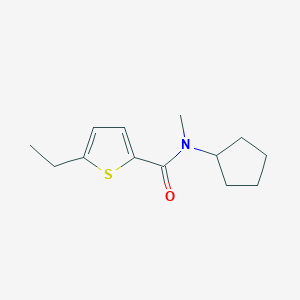![molecular formula C15H19N3O B7505187 N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide (CP-544326) is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.
作用機序
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a selective antagonist of the α4β2 nAChR subtype, which is widely expressed in the brain and plays a crucial role in various cognitive and behavioral processes. By blocking the activity of this receptor subtype, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide can modulate neurotransmitter release and neuronal excitability, leading to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the brain, modulating the activity of glutamate receptors, and reducing the expression of pro-inflammatory cytokines. These effects are thought to underlie its therapeutic effects in various neurological and psychiatric disorders.
実験室実験の利点と制限
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the α4β2 nAChR subtype, which allows for precise modulation of neuronal activity. However, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide also has some limitations, including its poor solubility in water and its potential off-target effects on other receptor subtypes.
将来の方向性
There are several future directions for research on N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective and selective analogs of N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide. Finally, studies are needed to investigate the safety and tolerability of N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide in humans, as well as its potential drug-drug interactions with other medications.
Conclusion
In conclusion, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a potent and selective antagonist of the α4β2 nAChR subtype that has shown promise for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulating neurotransmitter release and neuronal excitability, leading to its therapeutic effects. While N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments, further research is needed to better understand its mechanism of action and to develop more effective and selective analogs.
合成法
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 1-cyclopentenyl-1-methylamine with 2,3,5-trimethylpyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide.
科学的研究の応用
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Alzheimer's disease, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In schizophrenia, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to improve cognitive deficits and reduce positive symptoms in clinical trials. In nicotine addiction, N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to reduce nicotine self-administration and withdrawal symptoms in animal models.
特性
IUPAC Name |
N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-7-8-18-10-13(16-14(18)9-11)15(19)17(2)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQRKLGAPSNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)





![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)

